(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

Descripción general

Descripción

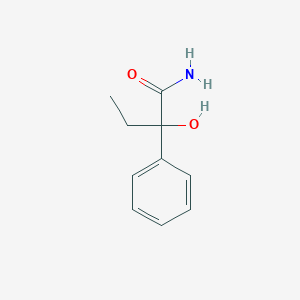

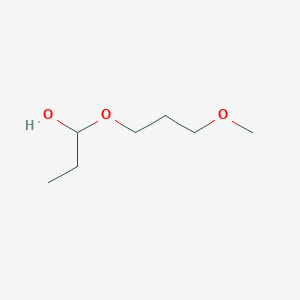

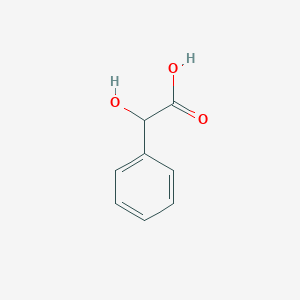

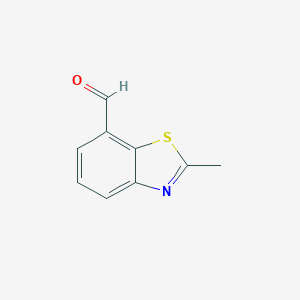

“(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is a unique chemical compound with the empirical formula C9H8N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is represented by the SMILES stringOCc1csc(n1)-c2cccnc2 . The InChI key for this compound is FDSDADPVFPJLAN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The molecular weight of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is 192.24 . It has a density of 1.33g/cm3, a boiling point of 407.5ºC at 760 mmHg, and a melting point of 120ºC . The flash point is 200.3ºC .Aplicaciones Científicas De Investigación

1. Structural Chemistry and Protonation Sites

The compound is used in the synthesis and structural characterization of related compounds, illustrating distinct intermolecular hydrogen bonding patterns and protonation sites. This is exemplified in the study of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide salts, which are closely related to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol. These salts demonstrate diverse hydrogen-bonded network formations due to different sites of protonation (Böck et al., 2021).

2. Electronic and Magnetic Properties

Research on bis[2-(pyrazin-2-ylamino)-4-(pyridin-2-yl)thiazolato]iron(II) and its solvated derivatives, which are structurally related to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, reveals temperature-dependent magnetic moments and electronic properties. This has implications for materials science, particularly in the development of materials with unique magnetic and electronic features (Childs et al., 1994).

3. Catalytic Applications

The compound finds use in the synthesis of nickel complexes which have been applied in the catalytic oligomerization of ethylene. This research contributes to the development of more efficient catalysts for polymerization processes (Kermagoret & Braunstein, 2008).

4. Supramolecular Chemistry

A study involving the reaction between Ru(py-pzH)32 and Cu(II) or Cu(I) in the presence of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol resulted in the formation of a triple-strand helical supramolecular complex. This showcases the potential of such compounds in the creation of complex molecular architectures (Lam et al., 1997).

5. Energy Transfer in Polymers

This compound is used in the synthesis of a terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand, demonstrating significant energy transfer efficiencies in polymer science. Such research has implications for the development of advanced materials with specific optical properties (Happ et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSDADPVFPJLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406897 | |

| Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

CAS RN |

138745-99-0 | |

| Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)